N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide, also known as N-(4-aminobutyl)-N-(4-(azepan-1-ylsulfonyl)phenyl)-2,4-dichlorobenzamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the sulfonamide family and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide involves the selective binding of this compound to a specific protein target. This binding results in the modulation of the activity of this protein, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of specific protein targets, which can lead to changes in cellular signaling pathways, gene expression, and protein-protein interactions.
Advantages and Limitations for Lab Experiments
The use of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide in lab experiments has several advantages. This compound has been shown to selectively bind to a specific protein target, which makes it a valuable tool for studying the function of this protein in various biological processes. However, the use of this compound in lab experiments also has its limitations. The synthesis of this compound can be challenging, and it may not be suitable for all experimental systems.
Future Directions
There are several future directions for the use of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide in scientific research. One potential area of research is the use of this compound as a chemical probe for studying protein-protein interactions in disease states. Another potential area of research is the development of new synthetic methods for the production of this compound, which may make it more accessible for use in a wider range of experimental systems. Additionally, the use of this compound in combination with other chemical probes may provide new insights into the function of specific protein targets in various biological processes.
Synthesis Methods
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with 2,4-dichlorobenzoyl chloride in the presence of a base. This reaction results in the formation of this compound[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide as a white powder.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide has been used extensively in scientific research for its potential use as a chemical probe for studying protein-protein interactions. This compound has been shown to selectively bind to a specific protein target, which makes it a valuable tool for studying the function of this protein in various biological processes.
properties
CAS RN |
6048-42-6 |
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Molecular Formula |
C19H20Cl2N2O3S |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-14-5-10-17(18(21)13-14)19(24)22-15-6-8-16(9-7-15)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) |
InChI Key |
GANZQIODGXGZBW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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